Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester
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Overview
Description
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
The synthesis of Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester can be achieved through several methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using these or similar reactions, optimized for yield and purity.
Chemical Reactions Analysis
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its biological activity and potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester involves its interaction with molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the structure of the compound and its derivatives . The compound may exert its effects through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester can be compared with other thiophene derivatives such as:
2,5-Thiophenedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of ester groups.
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Another thiophene derivative with different substitution patterns.
Thiophene-2,5-dicarboxylic acid dimethyl ester: A closely related compound with ester groups at different positions. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
110449-93-9 |
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Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
dimethyl 1-benzothiophene-6,7-dicarboxylate |
InChI |
InChI=1S/C12H10O4S/c1-15-11(13)8-4-3-7-5-6-17-10(7)9(8)12(14)16-2/h3-6H,1-2H3 |
InChI Key |
KQGLLOIOKVDPBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=CS2)C(=O)OC |
Origin of Product |
United States |
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